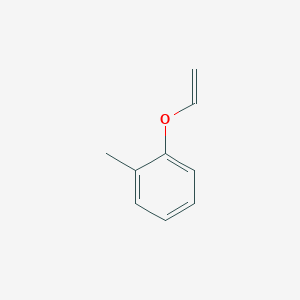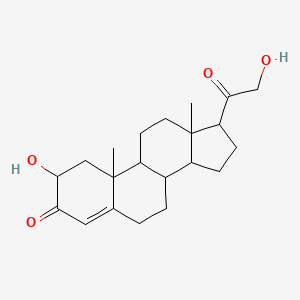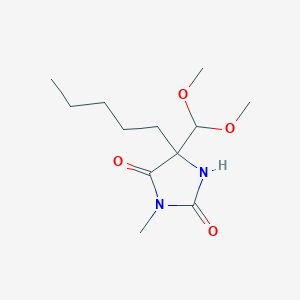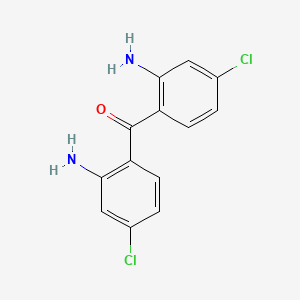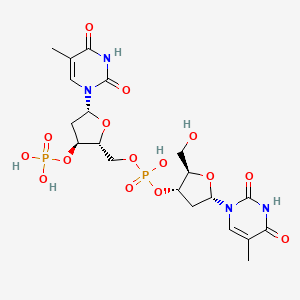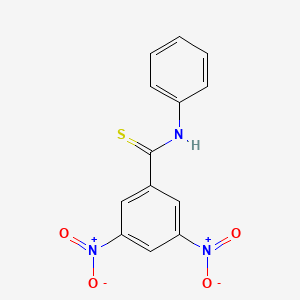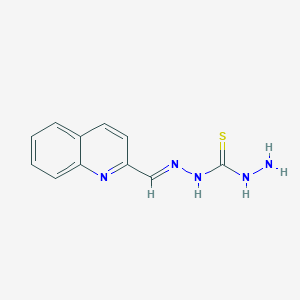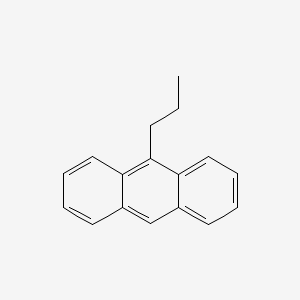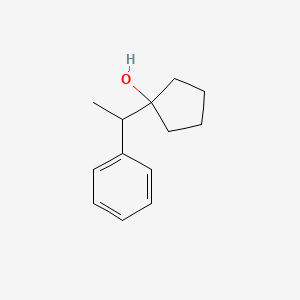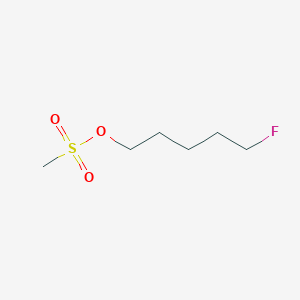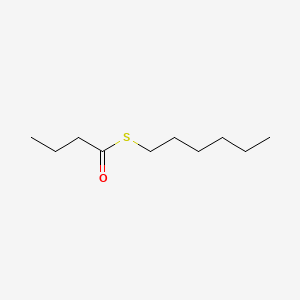
S-Hexyl butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Hexyl butanethioate is an organic compound with the molecular formula C10H20OS. It is a thioester, which means it contains a sulfur atom bonded to an alkyl group and a carbonyl group. This compound is known for its distinctive odor and is used in various applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Hexyl butanethioate can be synthesized through the esterification of butanoic acid with hexanethiol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the thioester bond. The reaction conditions usually include heating the reactants under reflux to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
S-Hexyl butanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
S-Hexyl butanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its distinctive odor.
Wirkmechanismus
The mechanism of action of S-Hexyl butanethioate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as glutathione S-transferase, which catalyzes the conjugation of the thioester with glutathione. This reaction plays a role in detoxification processes and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-Methyl butanethioate
- S-Ethyl butanethioate
- S-Propyl butanethioate
Comparison
S-Hexyl butanethioate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference in chain length can affect the compound’s solubility, reactivity, and odor profile .
Eigenschaften
CAS-Nummer |
2432-54-4 |
|---|---|
Molekularformel |
C10H20OS |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
S-hexyl butanethioate |
InChI |
InChI=1S/C10H20OS/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
DIPGYKKPXZRHQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
